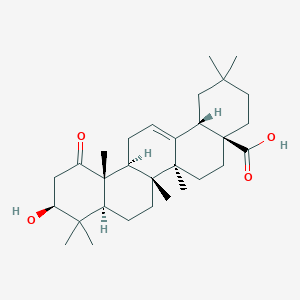
3-Vinylthiophène
Vue d'ensemble
Description
3-Vinylthiophene is an organic compound with the molecular formula C6H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. The vinyl group attached to the third position of the thiophene ring makes 3-vinylthiophene a versatile compound in organic synthesis and material science .
Applications De Recherche Scientifique
3-Vinylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for biologically active molecules.
Medicine: Derivatives of 3-vinylthiophene are explored for their potential pharmacological properties.
Mécanisme D'action
Target of Action
3-Vinylthiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur and four carbon atoms . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Mode of Action
For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers . The interaction of 3-Vinylthiophene with its targets could result in changes at the molecular level, potentially leading to the observed biological effects.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways. For instance, they have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Vinylthiophene can be synthesized through various methods. One notable method involves the reaction of α-mercaptoaldehydes and ketones with 1,3-butadien-1-yltriphenylphosphonium salts. This reaction leads to the formation of 3-vinylthiophenes and triphenylphosphine . The reaction conditions typically involve the use of pyridine or 2-picoline as solvents, which can significantly affect the yield of the product.
Industrial Production Methods: Industrial production of 3-vinylthiophene often involves the use of butadienylphosphonium salts due to their efficiency in producing high yields of the desired product. The reaction is carried out under controlled conditions to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Vinylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine are used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Comparaison Avec Des Composés Similaires
2-Vinylthiophene: Similar structure but with the vinyl group at the second position.
Thiophene: The parent compound without the vinyl group.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the second and fifth positions.
Comparison: 3-Vinylthiophene is unique due to the position of the vinyl group, which influences its reactivity and the types of reactions it can undergo. Compared to 2-vinylthiophene, 3-vinylthiophene has different electronic properties and reactivity patterns, making it suitable for specific applications in material science and organic synthesis .
Propriétés
IUPAC Name |
3-ethenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-3-4-7-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJMHHBWYPDQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447084 | |
| Record name | 3-VINYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13679-64-6 | |
| Record name | 3-VINYLTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)







![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)



![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
